molecular formula C13H12N2O5S B2802378 5-(4-methoxybenzenesulfonamido)pyridine-3-carboxylic acid CAS No. 627489-32-1

5-(4-methoxybenzenesulfonamido)pyridine-3-carboxylic acid

Cat. No.: B2802378
CAS No.: 627489-32-1
M. Wt: 308.31
InChI Key: ITGKPVKDZDBMKD-UHFFFAOYSA-N
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Description

5-(4-methoxybenzenesulfonamido)pyridine-3-carboxylic acid is an organic compound that features a pyridine ring substituted with a carboxylic acid group at the 3-position and a sulfonylamino group at the 5-position The sulfonylamino group is further substituted with a 4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxybenzenesulfonamido)pyridine-3-carboxylic acid typically involves multiple steps:

    Formation of the sulfonylamino intermediate: This step involves the reaction of 4-methoxybenzenesulfonyl chloride with an appropriate amine to form the sulfonylamino intermediate.

    Coupling with pyridine derivative: The sulfonylamino intermediate is then coupled with a pyridine derivative, such as 3-carboxypyridine, under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-methoxybenzenesulfonamido)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 5-[(4-hydroxyphenyl)sulfonylamino]pyridine-3-carboxylic Acid.

    Reduction: Formation of 5-[(4-methoxyphenyl)sulfanylamino]pyridine-3-carboxylic Acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-methoxybenzenesulfonamido)pyridine-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme interactions or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    5-[(4-hydroxyphenyl)sulfonylamino]pyridine-3-carboxylic Acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    5-[(4-methoxyphenyl)sulfanylamino]pyridine-3-carboxylic Acid: Similar structure but with a sulfide group instead of a sulfonyl group.

Uniqueness

5-(4-methoxybenzenesulfonamido)pyridine-3-carboxylic acid is unique due to the presence of both the methoxy and sulfonylamino groups, which can impart specific chemical and biological properties. The combination of these functional groups can enhance its binding affinity to molecular targets and its stability under various conditions.

Properties

IUPAC Name

5-[(4-methoxyphenyl)sulfonylamino]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5S/c1-20-11-2-4-12(5-3-11)21(18,19)15-10-6-9(13(16)17)7-14-8-10/h2-8,15H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITGKPVKDZDBMKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CN=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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